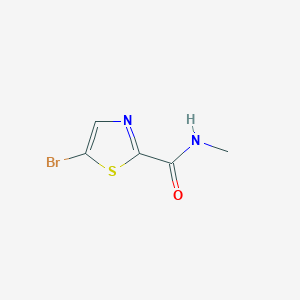
5-Bromo-thiazole-2-carboxylic acid methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-Bromo-thiazole-2-carboxylic acid methylamide, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction, demonstrating a versatile approach to synthesizing pyrazole bromide derivatives . Similarly, the synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate shows a rapid condensation process yielding high purity products . These methods highlight the potential pathways that could be adapted for the synthesis of 5-Bromo-thiazole-2-carboxylic acid methylamide.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and diverse. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been determined, showing two symmetry-independent molecules with an intramolecular C-H…N hydrogen bond forming an S(6) ring motif . This level of structural detail is crucial for understanding the reactivity and potential interactions of 5-Bromo-thiazole-2-carboxylic acid methylamide.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. The synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via dehydrative cyclization of thiourea intermediate resin on solid phase is an example of the innovative reactions these compounds can participate in . Additionally, the synthesis and reactions of thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid demonstrate the potential for creating new heterocyclic polycyclic ensembles . These reactions could be relevant for the chemical manipulation of 5-Bromo-thiazole-2-carboxylic acid methylamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are important for their practical applications. The study of 2-amino-5-carboxamide thiazole derivatives on solid phase provides insight into their physicochemical properties, suggesting potential for reasonable oral bioavailability drug properties . Furthermore, the synthesis of a cadmium (II) complex derived from a thiazole-based azo ligand indicates the ability of these compounds to form complexes with metals, which could influence the properties of 5-Bromo-thiazole-2-carboxylic acid methylamide .
Applications De Recherche Scientifique
Pharmacological Properties
5-Bromo-thiazole-2-carboxylic acid methylamide has been investigated for its pharmacological properties. Research has explored its spasmolytic properties and stimulant effects on the central nervous system. This compound's chemical structure has led to studies on its potential local anesthetic properties, akin to compounds like procaine (Chance, Dirnhuber, & Robinson, 1946).
Synthesis and Characterization
The compound has been a subject of study in the synthesis and characterization of thiazole derivatives. Research has included methods to synthesize unsubstituted thiazole derivatives and investigations into their chemical reactions and properties (Ganapathi & Venkataraman, 1945). Other studies have explored novel synthesis methods for related thiazole compounds, emphasizing reaction mechanisms and the potential for various applications (Yamada, Fukui, & Nunami, 1995).
Crystal Structure and Spectroscopic Analysis
The crystal structure and spectroscopic characterization of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been studied. These studies provide insights into molecular configurations and interactions, contributing to a deeper understanding of thiazole derivatives' chemical properties (Anuradha et al., 2014).
Biological and Medicinal Applications
Research has also been conducted on the synthesis of new imidazothiazole derivatives and their potential anti-inflammatory and analgesic activities. These studies investigate the potential of thiazole derivatives in treating various conditions and diseases (Soyer Can et al., 2021). Additionally, the synthesis and biological screening of thiazole-5-carboxamide derivatives have shown various biological activities, such as antibacterial and antitubercular properties (Mhaske et al., 2011).
Solid Phase Synthesis
Innovative approaches in synthesizing 2-amino-5-carboxamide thiazole derivatives on a solid phase have been explored. These studies focus on developing new synthetic methods that could lead to more efficient and versatile drug development processes (Kim et al., 2019).
Anticancer Potential
The anticancer potential of thiazole derivatives, including their synthesis, structural elucidation, and biological activity studies, is a significant area of research. These studies contribute to the understanding of how these compounds can be used in cancer treatment (Gomha et al., 2017).
Novel Syntheses and Applications
Further studies include the development of new syntheses of thiazole derivatives, exploring their structural features and potential applications in various fields (Fong et al., 2004). The research in this area is dynamic, continuously evolving to uncover new properties and applications of 5-Bromo-thiazole-2-carboxylic acid methylamide and related compounds.
Safety and Hazards
Mécanisme D'action
Target of Action
This compound belongs to the thiazole class of molecules, which are known to interact with a variety of biological targets
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, including donor-acceptor interactions and nucleophilic reactions . The bromine atom in the 5-position of the thiazole ring could potentially enhance the reactivity of the compound.
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets
Result of Action
Some thiazole derivatives have been reported to exhibit anti-proliferative effects on certain cancer cell lines , suggesting potential cytotoxic activity
Propriétés
IUPAC Name |
5-bromo-N-methyl-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-7-4(9)5-8-2-3(6)10-5/h2H,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVGJKALORKODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-thiazole-2-carboxylic acid methylamide | |
CAS RN |
1414958-87-4 |
Source


|
| Record name | 5-bromo-N-methylthiazole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)
![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)
![2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3016420.png)

![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)
![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)

